Synthetic Yield Comparison: Suzuki Coupling Route from 5-Bromo-2-iodopyrimidine
The synthesis of 5-bromo-2-phenylpyrimidine via Suzuki coupling of 5-bromo-2-iodopyrimidine with phenylboronic acid proceeds in 59% isolated yield using Pd(PPh₃)₄ in toluene/aqueous Na₂CO₃ [1]. An alternative route using 2,5-dibromopyrimidine as the starting material achieves only approximately 43% yield . A separate microwave-assisted protocol with Pd(dppf)Cl₂·CH₂Cl₂ as catalyst reportedly achieves yields up to 85.5% .
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 59% (conventional heating); 85.5% (microwave) |
| Comparator Or Baseline | 2,5-Dibromopyrimidine route: ~43% yield |
| Quantified Difference | +16 percentage points (conventional) or +42.5 percentage points (microwave) versus 2,5-dibromopyrimidine route |
| Conditions | Pd(PPh₃)₄, toluene, 2 M Na₂CO₃, reflux 24 h (conventional); or Pd(dppf)Cl₂·CH₂Cl₂, dioxane, K₃PO₄, microwave 120 °C, 20 min |
Why This Matters
The higher yield from the 5-bromo-2-iodopyrimidine route reduces raw material costs and purification burden in multi-step syntheses compared to the lower-yielding 2,5-dibromopyrimidine approach.
- [1] ChemicalBook. 5-Bromo-2-phenylpyrimidine (CAS 38696-20-7) Synthesis Procedure. Reference: Organic Letters, 2002, vol. 4, #4, p. 513–516. View Source
